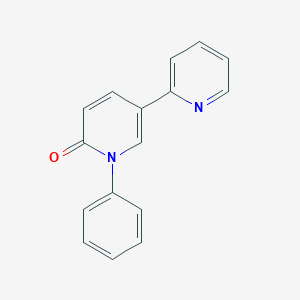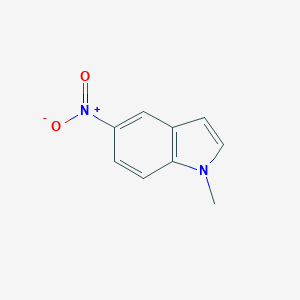
1-Methyl-5-nitro-1H-indole
Overview
Description
1-Methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 1-methyl-5-nitroindole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indole includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8 (11 (12)13)2-3-9 (7)10/h2-6H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-5-nitro-1H-indole are not available, indole derivatives are known to be key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilitate C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
1-Methyl-5-nitro-1H-indole has a molecular weight of 176.17 g/mol, and its exact mass is 176.058577502 g/mol . It has a topological polar surface area of 50.8 Ų . The compound has a complexity of 214 .Scientific Research Applications
Synthesis of Alkaloid Derivatives
Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. “1-Methyl-5-nitro-1H-indole” can be used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.
Anticancer Applications
Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” have been studied for their potential in treating cancer cells. The indole ring system is a common structure found in many biologically active compounds, and its modification can lead to new therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new medications for treating infections. “1-Methyl-5-nitro-1H-indole” can be a key precursor in synthesizing compounds with potent antimicrobial activities .
Antiviral Agents
Research has shown that indole derivatives can exhibit antiviral activities. Derivatives of “1-Methyl-5-nitro-1H-indole” could be synthesized and tested for their efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs .
Vibrational Spectroscopy Probes
Indole derivatives are used as probes in vibrational spectroscopy to study the environment around the molecule. “1-Methyl-5-nitro-1H-indole” could be employed to assess the hydration status within a local environment, exploiting its unique vibrational characteristics .
Development of Tubulin Polymerization Inhibitors
In the field of cancer research, tubulin polymerization inhibitors are of great interest. “1-Methyl-5-nitro-1H-indole” can serve as a reactant in the preparation of such inhibitors, which are crucial in the study of cancer cell division and proliferation .
Synthesis of Protein Kinase Inhibitors
Protein kinases play a significant role in the regulation of cell functions. Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” are used in the synthesis of protein kinase inhibitors, which have applications in treating various diseases .
Creation of Peptide-Mimetic Compounds
Peptide-mimetic compounds are designed to mimic the biological activity of peptides. “1-Methyl-5-nitro-1H-indole” can be utilized in the creation of peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists, which have therapeutic potential in various medical conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184021 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-indole | |
CAS RN |
29906-67-0 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
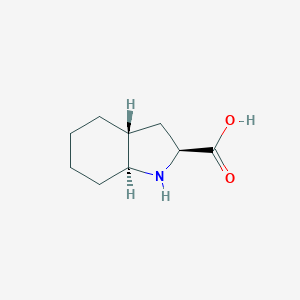
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
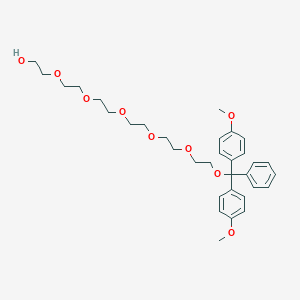
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
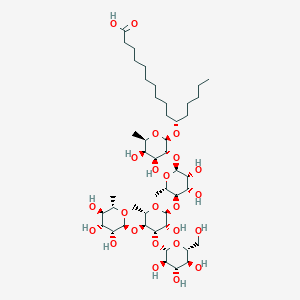
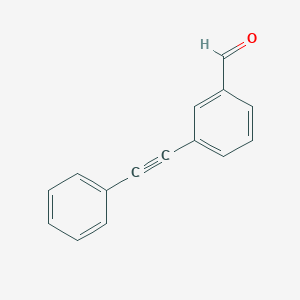
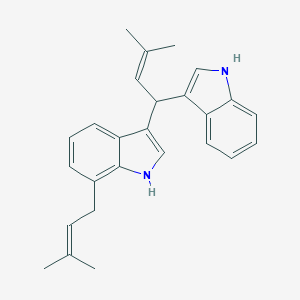
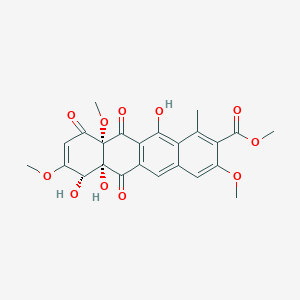
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)
